(1R,2R,3S,5R)-(-)-2,3-Pinanediol

Boronic Ester Stability Asymmetric Synthesis Chiral Auxiliary Recovery

Chiral auxiliary for asymmetric synthesis. Achiral diols (e.g., pinacol) fail to provide stereocontrol, yielding racemic products unsuitable for API synthesis. (-)-2,3-Pinanediol ensures predictable absolute configuration via its rigid bicyclic framework. • Up to 98% d.e. in Matteson asymmetric homologation for Bortezomib intermediates • Effective resolving agent for racemic carbonyl compounds via diastereomeric ketal formation • Reliable [α]₂₀/D -8.7±0.5° (c=6.5, toluene); ≥98% (GC) purity

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 22422-34-0
Cat. No. B140238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,3S,5R)-(-)-2,3-Pinanediol
CAS22422-34-0
Synonyms(1R,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol;  (-)-2-Hydroxyisopinocampheol;  (1R,2R,3S,5R)-2,3-Pinanediol;  (-)-(1R:2R:3S:5R)-cis-α-Pineneglycol;  cis-α-Pinene Glycol;  [1R-(1α,2α,3α,5α)]-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol;  (-)
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1(C2CC1C(C(C2)O)(C)O)C
InChIInChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1
InChIKeyMOILFCKRQFQVFS-BDNRQGISSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R,3S,5R)-(-)-2,3-Pinanediol: Essential Chiral Diol for Asymmetric Synthesis and Boronic Ester Applications


(1R,2R,3S,5R)-(-)-2,3-Pinanediol (CAS 22422-34-0) is a bicyclic, chiral, vicinal diol belonging to the pinane family. It is a white crystalline solid with a molecular formula of C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol [1]. Its specific optical rotation, a key identifier for the enantiopure (-)-enantiomer, is well-defined at [α]₂₀/D -8.7±0.5° (c = 6.5 in toluene) . The compound is primarily utilized as a chiral auxiliary and a chiral director in asymmetric synthesis, particularly for the construction of chiral centers via boronic ester intermediates [2]. Its rigid bicyclic framework is crucial for imparting stereocontrol in a variety of chemical transformations, making it a cornerstone reagent in the synthesis of complex pharmaceuticals and natural products.

Why In-Class Substitution Fails: The Unique Stereochemical and Stability Demands of (1R,2R,3S,5R)-(-)-2,3-Pinanediol


In the context of asymmetric synthesis, simply substituting (1R,2R,3S,5R)-(-)-2,3-Pinanediol with another chiral diol—even its enantiomer, (+)-pinanediol—is not a viable option. The specific, rigid stereochemistry of the (-)-enantiomer directs the absolute configuration of newly formed chiral centers in a predictable and opposite manner compared to the (+)-enantiomer [1]. Furthermore, achiral diols like pinacol, while cheaper, fail to provide any stereochemical control, leading to racemic products that are often therapeutically inactive or even toxic [2]. The performance gap extends beyond stereochemistry; the hydrolytic stability of the intermediate boronic esters is a critical process parameter that varies significantly between different diol protectants, directly impacting synthetic yields and the feasibility of multi-step syntheses [3].

Quantitative Evidence: Performance of (1R,2R,3S,5R)-(-)-2,3-Pinanediol vs. Comparators in Key Applications


Superior Hydrolytic Stability of Pinanediol Boronic Esters Compared to Other Diols

A comparative study of boronic ester stability to hydrolysis established that pinanediol boronic esters are among the most hydrolytically stable. The study used pinanediol esters as a benchmark against which the stability of other diol esters was measured, explicitly stating that pinanediol esters are 'among the most hydrolytically stable' [1]. In a separate study, pinanediol phenylboronic ester was found to be the most stable boronic ester when compared to DIPT (diisopropyl tartrate) boronic ester, which was thermodynamically the least stable [2]. This high stability is critical for maintaining reaction integrity and facilitating the recovery of the chiral auxiliary, which is often costly.

Boronic Ester Stability Asymmetric Synthesis Chiral Auxiliary Recovery

High Diastereoselectivity in Matteson Homologation with (1R,2R,3S,5R)-(-)-2,3-Pinanediol

In the Matteson asymmetric homologation reaction, the choice of chiral director on the boronic ester is paramount. When (S)-pinanediol (the enantiomer of (1R,2R,3S,5R)-(-)-2,3-pinanediol) was used, the reaction of its (1-chlorovinyl)boronate derivative with (dichloromethyl)lithium yielded the desired (1S)-(1,2-dichloroallyl)boronate in 92% diastereomeric excess [1]. In a separate study, the use of pinanediol as a chiral director in a 1,4-addition reaction to enoates resulted in adducts with diastereomeric excesses of up to 98% [2]. These high selectivities are a direct consequence of the rigid, chiral environment provided by the pinanediol scaffold.

Matteson Homologation Asymmetric Synthesis Chiral Boronic Esters

Commercial Production of (1R,2R,3S,5R)-(-)-2,3-Pinanediol Achieves >99% Enantiomeric Purity

A patented process for the commercial-scale synthesis of chiral 2,3-pinanediol from α-pinene demonstrates the ability to achieve exceptionally high enantiomeric purity. The process yields product with a liquid chromatography purity of 98.8% and an enantiomeric excess (ee) value of 99.5% [1]. This level of purity is essential for its use as a chiral auxiliary in the pharmaceutical industry, where minor enantiomeric impurities can lead to the formation of diastereomeric byproducts, reducing yield and complicating purification.

Enantiomeric Purity Chiral Synthesis Process Chemistry

Opposite Stereochemical Induction: (-)-Pinanediol vs. (+)-Pinanediol in 1,4-Additions

In a study on the 1,4-addition of organometallic reagents to enoates, it was demonstrated that the use of (-)-pinanediol as a chiral auxiliary leads to the formation of adducts with the opposite sense of chirality compared to those obtained with its enantiomer, (+)-pinanediol [1]. The (-)-enantiomer provided diastereomeric excesses of up to 98% [1]. This predictable inversion of stereochemical outcome is a critical feature for synthetic planning, allowing chemists to access either enantiomer of a target molecule by simply selecting the appropriate pinanediol enantiomer.

Chiral Auxiliary Stereocontrol Asymmetric 1,4-Addition

Structural Basis for Plastic Crystal Formation and Polymorphism in Enantiopure Pinanediol

The solid-state behavior of pinanediol has been characterized by single-crystal X-ray diffraction, revealing complex polymorphism and the ability to form plastic crystals [1]. The structure of the most stable enantiopure ordered polymorph was resolved, showing a globular molecular shape that facilitates the formation of a plastic phase, a property not commonly observed for hydrogen-bonding molecules. The formation of a very stable trigonal ester (Ktrig ≈ 2 × 10⁴ M⁻¹) was also reported in aqueous conditions [2]. This detailed understanding of its solid-state properties is crucial for ensuring consistent quality, stability, and handling during manufacturing and storage, and distinguishes it from other chiral diols with less well-defined solid-state behavior.

Solid State Chemistry Polymorphism Material Science

Optimal Procurement and Application Scenarios for (1R,2R,3S,5R)-(-)-2,3-Pinanediol


Synthesis of α-Aminoboronic Acid Derivatives like Bortezomib

(1R,2R,3S,5R)-(-)-2,3-Pinanediol is the chiral auxiliary of choice in the Matteson asymmetric homologation for preparing enantiopure α-aminoboronic acids, a key intermediate in the synthesis of the proteasome inhibitor Bortezomib [1]. The high diastereoselectivity (up to 92-98% d.e.) achievable with pinanediol boronic esters is essential for constructing the challenging α-aminoboronic acid stereocenter [2]. In this application, substitution with an achiral diol like pinacol results in a racemic product that is unsuitable for the final API, as it lacks the required stereochemical purity [1]. The hydrolytic stability of the pinanediol boronate also simplifies the multi-step synthesis.

Chiral Resolution of Racemic Mixtures

Pinanediol is a highly effective resolving agent for racemic mixtures of compounds containing a carbonyl group, such as ketones or aldehydes. By forming a diastereomeric ketal or boronic ester, the physical properties of the diastereomers become sufficiently distinct to allow for separation by crystallization or chromatography [1]. This method has been successfully applied to the optical resolution of racemic pagoclone, where (-)-pinanediol forms diastereomeric ketals that can be separated by crystallization [2]. The rigid, chiral framework of pinanediol ensures a significant difference in the physical properties of the resulting diastereomers, making the separation efficient.

Enantioselective Synthesis of Natural Products and Pheromones

The ability to induce high levels of stereocontrol makes (-)-pinanediol a powerful tool for the total synthesis of complex natural products. It has been used as a key chiral director in the enantioselective total synthesis of (-)-microcarpalide, an actin-targeting metabolite [1]. In this synthesis, the stereochemical outcome of multiple homologation reactions was controlled by the pinanediol moiety, ensuring the correct absolute configuration at all newly formed stereocenters [1]. This demonstrates the utility of pinanediol in constructing molecules with multiple, contiguous chiral centers where other chiral auxiliaries may fail to provide sufficient stereocontrol.

Chiral Derivatizing Agent for Enantiomeric Excess Determination

Pinanediol boronic esters can be used as chiral derivatizing agents (CDAs) for the accurate determination of enantiomeric excess of 1,2-diols via ¹H NMR spectroscopy [1]. The pinanediol-boronate moiety rapidly and quantitatively reacts with chiral 1,2-diols to form a pair of diastereomeric cyclic esters. The diastereomeric ratio can be precisely determined by integration of well-resolved proton signals in the NMR spectrum, providing a direct measurement of the enantiomeric purity of the original diol [1]. This method is valued for its speed, mild reaction conditions, and the reliability of the quantitative results, offering a practical alternative to chiral HPLC for many diols.

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